Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)-
Overview
Description
Spiro(benzo(h)quinazoline-5(3H),1’-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- is a complex organic compound featuring a spiro structure, which is characterized by a single atom that is shared by two or more rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(h)quinazoline-5(3H),1’-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Spiro Core: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular reactions to form the spiro structure.
Functionalization: Introduction of the phenyl and phenylmethylthio groups can be done through substitution reactions using appropriate reagents like phenyl halides and thiols.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the quinazoline ring or the thioether linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl groups or the spiro core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Phenyl halides, thiols, and bases like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to partially or fully reduced quinazoline derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its unique structure.
Medicine
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for Spiro(benzo(h)quinazoline-5(3H),1’-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spiro compounds with different ring systems or substituents.
Quinazoline Derivatives: Compounds with similar quinazoline cores but different functional groups.
Uniqueness
The uniqueness of Spiro(benzo(h)quinazoline-5(3H),1’-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- lies in its specific spiro structure and the combination of functional groups, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
2-benzylsulfanyl-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2OS/c33-28-26-27(25-17-9-8-14-23(25)20-30(26)18-10-3-11-19-30)31-29(32(28)24-15-6-2-7-16-24)34-21-22-12-4-1-5-13-22/h1-2,4-9,12-17H,3,10-11,18-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQULTGKQZUFDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169449 | |
Record name | Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172984-42-8 | |
Record name | Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172984428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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